7-(4-CHLOROPHENETHYL)QUINOLIN-8-OL
Description
7-(4-Chlorophenethyl)quinolin-8-ol is a quinoline derivative characterized by a chlorophenethyl substituent at the 7-position of the quinolin-8-ol core. Quinolin-8-ol derivatives are renowned for their diverse biological activities, including antimicrobial, neuroprotective, and enzyme inhibitory properties .
Properties
CAS No. |
160094-86-0 |
|---|---|
Molecular Formula |
C17H14ClNO |
Synonyms |
7-(4-CHLOROPHENETHYL)QUINOLIN-8-OL |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structure-Activity Relationships (SAR)
- Metal Chelation: Mannich base derivatives with (diphenylamino)(4-chlorophenyl)methyl groups form stable transition metal complexes (Co, Cu, Ni), which exhibit superior antibacterial activity compared to the parent ligand . This suggests that electron-donating substituents facilitate metal coordination, a property that 7-(4-chlorophenethyl)quinolin-8-ol may share.
- Enzyme Inhibition : Adaptaqin’s bulky substituent enables specific prolyl hydroxylase inhibition, highlighting the role of steric and electronic effects in targeting enzymes . The 4-chlorophenethyl group may similarly modulate enzyme interactions.
Physicochemical and Regulatory Considerations
- The chlorophenethyl group in the target compound may necessitate similar precautions.
- Analytical Methods: Quinolin-8-ol derivatives are quantified via spectrophotometry (Fehling’s solution complexation at 410 nm) or TLC, ensuring purity and consistency in biological studies .
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